molecular formula C10H8Br2N2O B13940860 [4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol

[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B13940860
M. Wt: 331.99 g/mol
InChI Key: SZWUPFGXQPGWBG-UHFFFAOYSA-N
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Description

(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of two bromine atoms and a hydroxymethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-3-(4-bromophenyl)-1H-pyrazole. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product, (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or sodium nitrite (NaNO₂).

Major Products Formed

    Oxidation: 4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-Bromo-3-(4-bromophenyl)-1H-pyrazole.

    Substitution: 4-Amino-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol.

Scientific Research Applications

(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The presence of bromine atoms and the hydroxymethyl group may play a crucial role in its biological activity by facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both bromine atoms and a hydroxymethyl group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C10H8Br2N2O

Molecular Weight

331.99 g/mol

IUPAC Name

[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C10H8Br2N2O/c11-7-3-1-6(2-4-7)10-9(12)8(5-15)13-14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

SZWUPFGXQPGWBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2Br)CO)Br

Origin of Product

United States

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